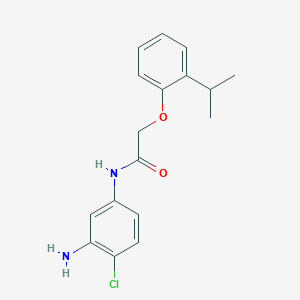

N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide

Description

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(2-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2/c1-11(2)13-5-3-4-6-16(13)22-10-17(21)20-12-7-8-14(18)15(19)9-12/h3-9,11H,10,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZWOKCAIIBRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-amino-4-chloroaniline and 2-isopropylphenol.

Formation of Intermediate: The 3-amino-4-chloroaniline is reacted with chloroacetyl chloride to form an intermediate compound.

Final Product: The intermediate is then reacted with 2-isopropylphenol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide is being investigated for its potential therapeutic effects:

- Antimicrobial Properties : Preliminary studies suggest the compound may exhibit antimicrobial activity, making it a candidate for developing new antibiotics.

- Anticancer Activity : Research is ongoing to evaluate its efficacy against various cancer cell lines, potentially inhibiting tumor growth through specific molecular interactions.

Biological Research

The compound's interactions with biological targets are crucial for understanding its pharmacological properties:

- Mechanism of Action : It is believed to interact with enzymes or receptors involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase enzymes, which are pivotal in mediating inflammatory responses.

Materials Science

In addition to its biological applications, N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide is utilized in the production of specialty chemicals and materials:

- Chemical Intermediates : It serves as an intermediate in synthesizing more complex molecules used in various industrial applications.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of acetamides, including N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide, demonstrated significant antimicrobial activity against Gram-positive bacteria. The compound's structure allowed it to penetrate bacterial cell walls effectively, suggesting a mechanism that warrants further investigation.

Case Study 2: Anticancer Research

In vitro studies have shown that N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide inhibits the proliferation of specific cancer cell lines. The mechanism appears to involve the induction of apoptosis through modulation of signaling pathways associated with cell survival.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxy Acetamide Derivatives

N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide

- Molecular Formula : C18H21ClN2O2

- Molecular Weight : 332.83 g/mol

- Key Differences : Replaces the 2-isopropyl group with a 2-(sec-butyl) substituent.

- However, steric hindrance could reduce binding affinity in biological targets .

N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

- Molecular Formula : C18H21ClN2O2

- Molecular Weight : 332.83 g/mol

- Key Differences: Adds a methyl group at the 5-position of the phenoxy ring.

Halogen-Substituted Analogs

N-(5-Amino-2-fluorophenyl)-2-(2-isopropylphenoxy)-acetamide

- Molecular Formula : C17H19FN2O2

- Molecular Weight : 302.34 g/mol

- Key Differences: Substitutes the 4-chloro group with 2-fluoro and shifts the amino group to the 5-position.

- Implications: Fluorine’s electronegativity may enhance metabolic stability and bioavailability compared to chlorine. The altered amino position could affect hydrogen-bonding interactions in target binding .

N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide

- Molecular Formula: C20H15ClFNO

- Molecular Weight : 339.79 g/mol

- Key Differences : Features a diphenylacetamide core and a 3-chloro-4-fluorophenyl group.

- Implications : The diphenyl group increases steric bulk, likely reducing solubility but enhancing π-π stacking interactions in crystal packing. The dual halogen substitution (Cl/F) may create unique electronic effects for coordination chemistry .

Functional Group Variations

N-(3-Amino-4-methoxyphenyl)acetamide

- Molecular Formula : C9H12N2O2

- Molecular Weight : 180.20 g/mol

- Key Differences : Replaces the chloro group with a methoxy group.

N-(3-Chloro-4-hydroxylphenyl)acetamide

- Molecular Formula: C8H7ClNO2

- Molecular Weight : 184.60 g/mol

- Key Differences: Substitutes the amino group with a hydroxyl group.

- Implications: The hydroxyl group improves aqueous solubility but may reduce blood-brain barrier penetration due to increased polarity.

Data Table: Structural and Physicochemical Comparison

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 318.81 g/mol

- CAS Number : 1020058-25-6

- MDL Number : MFCD09997314

Synthesis Overview

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide typically involves several steps:

- Formation of 3-Amino-4-chlorophenylamine : This intermediate is synthesized via nitration of 4-chloroaniline followed by reduction.

- Synthesis of 2-Isopropylphenol : This is achieved through Friedel-Crafts alkylation.

- Coupling Reaction : The amino compound is coupled with isopropylphenol using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the acetamide compound .

Antitumor Activity

Research indicates that N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide exhibits significant antitumor properties. Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4, which plays a crucial role in cell cycle regulation. The proposed mechanisms include:

- Inhibition of Tyrosine Kinase Activity : The compound may inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to reduced proliferation in cancer cells.

- Induction of Apoptosis : Evidence suggests that it activates caspases in cancer cell lines, indicating potential for apoptosis through extrinsic pathways .

In Vitro Analysis

In vitro studies have demonstrated cytotoxic effects against various human cancer cell lines, including A549 (lung), HepG2 (liver), and HCT-116 (colon). The IC values ranged from 5 to 15 µM, indicating significant potency against these cell lines .

The biological activity of N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression.

- Receptor Modulation : It may modulate receptor activity, leading to downstream effects that alter cellular behavior.

Case Studies and Research Findings

-

Antitumor Efficacy : A study conducted on the effect of this compound on different cancer cell lines showed promising results, with significant reductions in cell viability observed at specific concentrations .

Cell Line IC (µM) A549 (Lung) 5 HepG2 (Liver) 10 HCT-116 (Colon) 15 - Mechanistic Insights : Further investigations into the mechanisms revealed that the compound's ability to induce apoptosis was linked to its capacity to activate caspases and inhibit key signaling pathways associated with tumor growth .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide?

- Methodological Answer : The compound is synthesized via a multi-step condensation reaction. A typical approach involves coupling ethyl 2-(2-isopropylphenoxy)acetate with 1,2-diaminobenzene derivatives under anhydrous conditions. Key reagents include TBTU (as a coupling agent) and 2,6-lutidine (as a base) in dry dichloromethane (DCM). Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3 v/v), followed by purification through acid-base extraction and crystallization .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms proton and carbon environments, with aromatic protons appearing in δ 6.5–7.5 ppm and acetamide carbonyls at ~δ 168–170 ppm .

- Mass Spectrometry (MS) : Validates molecular weight via ESI-MS or HRMS, with characteristic fragmentation patterns .

- X-ray Crystallography : Resolves 3D molecular geometry, hydrogen bonding (e.g., N–H···O interactions), and torsion angles (e.g., dihedral angles between aromatic rings) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particulates.

- In case of exposure, rinse affected areas with water for 15 minutes and consult a physician. Detailed protocols align with SDS guidelines for structurally similar acetamides .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., hydrogen bonding networks) be resolved for this compound?

- Methodological Answer : Discrepancies in hydrogen bonding motifs (e.g., N–H···O vs. C–H···O interactions) require re-refinement using software like SHELXL. Validate models with Rint values (<5%) and electron density maps. For example, highlights stabilizing N1–H1N···O1 chains along the c-axis, which may conflict with alternative packing interpretations .

Q. What strategies optimize yield in multi-step syntheses of this compound, particularly during coupling reactions?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0–5°C during TBTU addition to minimize side reactions .

- Solvent Choice : Use dry DCM to prevent hydrolysis of intermediates.

- Catalyst Screening : Test alternatives to TBTU (e.g., HATU, DCC) to improve coupling efficiency. reports yields of ~70% under optimized conditions .

Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact bioactivity, and what computational tools validate these effects?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases).

- SAR Analysis : Compare IC50 values of derivatives in cytotoxicity assays. For example, notes that electron-withdrawing groups (e.g., -Cl) enhance stability in hydrophobic binding pockets .

Q. How can conflicting pharmacological data (e.g., anticancer vs. pesticide activity) be reconciled for this compound?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines vs. in vivo models). Validate via:

- Dose-Response Curves : Establish IC50/LD50 thresholds across models.

- Metabolic Stability Tests : Assess hepatic clearance rates using microsomal assays. suggests structural analogs exhibit dual functionality depending on substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.